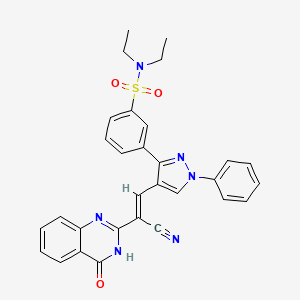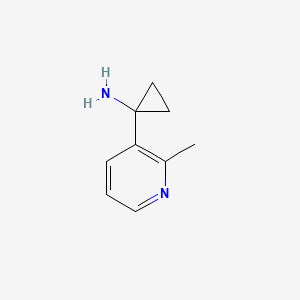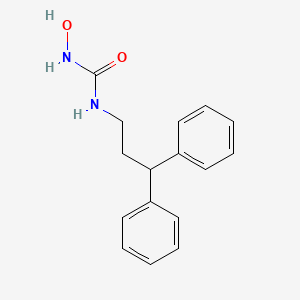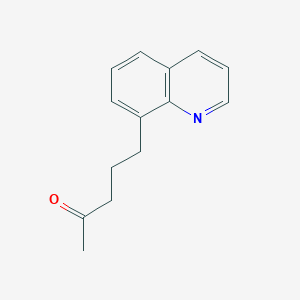![molecular formula C8H7ClN4O B12634527 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide CAS No. 944123-43-7](/img/structure/B12634527.png)
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide is a compound belonging to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core with a carboxylic acid group at the 5-position, a chlorine atom at the 4-position, and a hydrazide functional group.
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide typically involves multiple steps. One common method starts with the preparation of 4-chloro-1H-pyrrolo[2,3-b]pyridine, which can be synthesized from 4-chloro-7-azaindole through a series of reactions . The carboxylic acid group is then introduced at the 5-position, followed by the conversion of the carboxylic acid to its hydrazide derivative. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in cancer therapy due to its ability to inhibit fibroblast growth factor receptors (FGFRs)
Industry: It can be used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide involves its interaction with molecular targets such as FGFRs. The compound binds to the active site of these receptors, inhibiting their activity and thereby blocking downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis.
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide can be compared with other pyrrolopyridine derivatives such as:
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the carboxylic acid and hydrazide groups, making it less versatile in terms of chemical reactivity.
7-Azaindole: Similar core structure but lacks the chlorine and hydrazide groups, resulting in different biological activities. The uniqueness of this compound lies in its specific functional groups that confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
944123-43-7 |
|---|---|
Formule moléculaire |
C8H7ClN4O |
Poids moléculaire |
210.62 g/mol |
Nom IUPAC |
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide |
InChI |
InChI=1S/C8H7ClN4O/c9-6-4-1-2-11-7(4)12-3-5(6)8(14)13-10/h1-3H,10H2,(H,11,12)(H,13,14) |
Clé InChI |
ZZPWAMZPYNXNIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=NC=C(C(=C21)Cl)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine](/img/structure/B12634444.png)



![2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12634481.png)



![1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]-3-methylbutan-1-one](/img/structure/B12634502.png)




![N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-4-methyl-3-(4-propan-2-yloxyphenyl)pentanamide](/img/structure/B12634535.png)
